molecular formula C13H7ClFNO4 B6404309 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261907-81-6

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6404309
CAS RN: 1261907-81-6
M. Wt: 295.65 g/mol
InChI Key: CGMMXHYXHQJCDU-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid (3-CFNBA) is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular weight of 279.53 g/mol. 3-CFNBA has a wide range of applications in the pharmaceutical and chemical industries, including use as a reagent for the synthesis of various compounds, as a catalyst in organic reactions, and as a dye for textile printing. 3-CFNBA is an important intermediate in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as amides and heterocyclic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of cyclic ethers and lactones. 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid, 95% is also used as a dye for textile printing and as a fluorescent marker in biological research.

Mechanism of Action

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid, 95% is an organic compound, and its mechanism of action is not well understood. However, it is known that it acts as a catalyst in organic reactions, and it also acts as a dye for textile printing.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid, 95% are not well understood. However, it has been suggested that it may have some anti-oxidant properties, and it may also have some anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid, 95% is a useful reagent in the synthesis of various compounds and has a wide range of applications in scientific research. It is relatively stable and has a high yield in laboratory experiments. However, it is a hazardous substance and should be handled with care.

Future Directions

The future directions for the use of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid, 95% in scientific research are numerous. It could be used as a reagent in the synthesis of new compounds and as a catalyst in organic reactions. It could also be used as a fluorescent marker in biological research. Furthermore, its potential biological and physiological effects could be further explored, as well as its use in the development of new drugs and pharmaceuticals.

Synthesis Methods

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid, 95% can be synthesized from the reaction of 3-chloro-4-fluorophenol with nitrobenzene in the presence of a strong base such as sodium hydroxide. The reaction takes place at a temperature of 180–200 °C, and the yield of the product is typically around 95%.

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-11-6-7(1-2-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMMXHYXHQJCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690556
Record name 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-81-6
Record name 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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